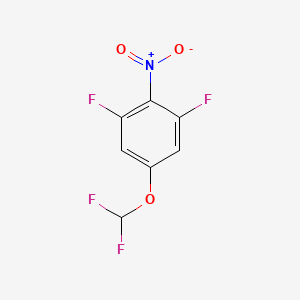

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethoxy)-1,3-difluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(9)6(4)12(13)14/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKKJJGVZSZDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene typically involves multiple steps, including etherification, nitrification, and fluorination. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purityThe use of advanced fluorination reagents and techniques is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The difluoromethoxy and difluoro groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles or electrophiles under appropriate conditions, often in the presence of a catalyst

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the reagents used

Scientific Research Applications

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals and other industrial applications .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 5-(difluoromethoxy)-1,3-difluoro-2-nitrobenzene and related halogenated nitrobenzenes:

Key Comparative Insights:

Reactivity :

- The difluoromethoxy group in the target compound enhances electron withdrawal compared to methoxy (-OCH₃) or chloro (-Cl) groups, directing electrophilic substitution to specific ring positions .

- Nitro groups in all compounds are reducible to amines (e.g., using SnCl₂ ), but fluorine substituents slow reduction kinetics due to increased ring deactivation.

Synthetic Utility :

- Compounds with bromine (e.g., 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene) are more versatile in Suzuki-Miyaura couplings than the target compound, which lacks a halogen for cross-coupling .

- The chlorine in 1-chloro-2,3-difluoro-4-nitrobenzene makes it a superior substrate for nucleophilic aromatic substitution compared to fully fluorinated analogs .

Physicochemical Properties :

- Lipophilicity : Fluorine-rich compounds (e.g., target compound and C₁₃H₄BrF₇O) exhibit higher logP values, enhancing membrane permeability in drug candidates .

- Stability : Nitro groups in fluorine-dense environments resist hydrolysis but may decompose under strong reducing conditions .

Applications :

- The target compound’s difluoromethoxy group is critical in protease inhibitors (e.g., PCSK9 ), whereas chlorinated analogs are more common in herbicide intermediates .

Research Findings and Trends

- Pharmaceutical Relevance : Fluorinated nitrobenzenes are prioritized in drug discovery for their metabolic stability and bioavailability. The target compound’s difluoromethoxy group mimics ethers while resisting oxidative degradation .

- Synthetic Challenges : Selective fluorination and nitration steps (e.g., ’s method) remain technically demanding, often requiring anhydrous conditions and transition-metal catalysts .

- Safety : Nitroaromatics generally require stringent handling due to toxicity risks (e.g., ’s MSDS guidelines), though fluorine substitution may mitigate some hazards .

Biological Activity

5-(Difluoromethoxy)-1,3-difluoro-2-nitrobenzene (CAS No. 19064-24-5) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a nitro group (-NO2) and a difluoromethoxy group (-OCHF2), which contribute to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Potential

Several studies have indicated that fluorinated compounds exhibit enhanced cytotoxicity against cancer cells. For instance, derivatives of nitrobenzene compounds have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The introduction of fluorine atoms is believed to improve the lipophilicity and electron-withdrawing properties of these compounds, thus enhancing their ability to penetrate cellular membranes and interact with biological targets .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| This compound | MDA-MB-231 | TBD | Inhibition of cell proliferation |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Proliferation Inhibition : The compound may interfere with the cell cycle, preventing cancer cells from dividing and proliferating.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to increase oxidative stress within cells, which can lead to cell death in susceptible cancer types .

Case Studies

A notable case study involved the synthesis and evaluation of various nitrobenzene derivatives, including this compound. The study demonstrated that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The results highlighted the importance of fluorination in enhancing the anticancer properties of nitroaromatic compounds .

Table 2: Case Study Results

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing derivatives of 5-(difluoromethoxy)-1,3-difluoro-2-nitrobenzene?

- Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (a related intermediate) reacts with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base, followed by oxidation to form sulfoxide or sulfone derivatives . The critical step involves controlling oxidation conditions (e.g., using meta-chloroperbenzoic acid) to avoid overoxidation to sulfone byproducts .

Q. How is this compound characterized in pharmaceutical intermediates?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR : and NMR identify fluorine environments and substituent positions. However, fluorine’s strong electronegativity can cause signal splitting, requiring high-resolution instruments for accurate assignment .

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 305 nm) monitors purity and quantifies impurities like sulfones or sulfoxides .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights and fragmentation patterns .

Q. What role does this compound play in synthesizing biologically active molecules?

- Methodological Answer : It serves as a key intermediate in proton-pump inhibitors (e.g., pantoprazole sodium) and enzyme inhibitors. For instance, derivatives like 6'-[[(1S,3S)-3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino][1(2H),3'-bipyridin]-2-one are designed as PCSK9 inhibitors, targeting cholesterol metabolism . The difluoromethoxy group enhances metabolic stability and bioavailability .

Advanced Research Questions

Q. How can oxidation conditions be optimized to minimize sulfone byproduct formation during synthesis?

- Methodological Answer : Overoxidation to sulfones occurs due to excess oxidizing agents or prolonged reaction times. To mitigate this:

- Use stoichiometric control (e.g., 1.1 equivalents of oxidizing agent).

- Monitor reaction progress via TLC or in situ Raman spectroscopy to terminate oxidation at the sulfoxide stage .

- Replace aggressive oxidizers (e.g., HO) with milder agents like sodium periodate .

Q. How can contradictory NMR data be resolved for fluorine-rich derivatives?

- Methodological Answer : Fluorine’s strong spin-spin coupling and quadrupolar effects complicate spectral interpretation. Strategies include:

- Decoupling Experiments : Suppress - coupling artifacts.

- DFT Calculations : Predict chemical shifts using density functional theory to cross-validate experimental data .

- Cryoprobes : Enhance sensitivity in low-concentration samples to resolve overlapping signals .

Q. What strategies optimize electrophilic substitution reactions given competing directing effects of substituents?

- Methodological Answer : The nitro group (-NO) is a meta-director, while difluoromethoxy (-OCFH) is ortho/para-directing. To favor specific regioselectivity:

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, enhancing meta-substitution.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to redirect electrophiles .

- Catalysis : Use Lewis acids (e.g., FeCl) to polarize electrophiles and stabilize transition states .

Q. How can analogs of this compound be designed for structure-activity relationship (SAR) studies in PCSK9 inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with cyano (-CN) or trifluoromethyl (-CF) to modulate electron-withdrawing effects .

- Scaffold Hopping : Replace the benzimidazole core with pyrimidine or quinazoline to explore binding affinity variations .

- Molecular Dynamics Simulations : Model interactions between analogs and the PCSK9 catalytic site (e.g., binding to Arg-194) to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.